6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
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Description
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP belongs to the class of pyrimidines and is known to possess a thioxo group, a methoxyphenyl group, and a carbonyl group in its chemical structure.
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Effect on Mild Steel : The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. The research shows that these derivatives act as mixed inhibitors and adhere to the surface of mild steel following Langmuir's adsorption isotherm, significantly reducing corrosion rates. Techniques like electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory were employed to elucidate the inhibition mechanism and surface interactions M. Yadav, R. Sinha, Sumit Kumar, T. Sarkar, 2015.
Antimicrobial and Anti-inflammatory Activities
Synthesis and Biological Activity : Compounds structurally related to 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The research highlights the potential of these compounds in treating conditions associated with inflammation and microbial infections, showcasing promising results in preliminary screenings A. Abu‐Hashem, M. Youssef, 2011.
Antitumor Activities
Evaluation of Antitumor Activities : Certain derivatives of the mentioned compound have been synthesized and assessed for their potential antitumor effects. These studies indicate that some derivatives exhibit significant growth inhibition in various human cancer cell lines, suggesting their potential utility in cancer treatment H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.
Advanced Material Applications
Innovative Applications in Material Science : The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition, which is crucial for extending the life of metals in corrosive environments. This application underscores the versatility and potential of these compounds in various fields beyond biomedical research Priyanka Singh, Ambrish Singh, M. Quraishi, 2016.
Synthesis and Catalysis
Catalytic Synthesis of Pyrimidine Derivatives : Research also extends into the synthesis methodologies, where 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a precursor in catalytic reactions to produce various pyrimidine derivatives, highlighting the compound's utility in synthetic chemistry A. Cahyana, A. R. Liandi, N. Anwar, 2022.
properties
IUPAC Name |
6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYLSFVNLCDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one |
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